molecular formula C15H12N2O B1677070 N-(1H-indol-5-yl)benzamide CAS No. 6019-39-2

N-(1H-indol-5-yl)benzamide

Cat. No. B1677070
CAS RN: 6019-39-2
M. Wt: 236.27 g/mol
InChI Key: JCAFGYWSIWYMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1H-indol-5-yl)benzamide” is a compound that has been used in proteomics research . It has a molecular formula of C15H12N2O and a molecular weight of 236.27 .


Synthesis Analysis

The synthesis of “N-(1H-indol-5-yl)benzamide” involves the use of indole or 1H-indole-5-carbaldehyde as starting materials . The reaction is carried out in a mixture of anhydrous DCM/DMF under magnetic stirring at 0°C .


Molecular Structure Analysis

The molecular structure of “N-(1H-indol-5-yl)benzamide” includes a benzene ring fused to a pyrrole ring, which is characteristic of indole compounds . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making the compound aromatic .


Chemical Reactions Analysis

Indole derivatives, such as “N-(1H-indol-5-yl)benzamide”, are known to undergo electrophilic substitution reactions due to the presence of excessive π-electrons . Further investigations into the precise mechanistic steps of these reactions are ongoing .

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer N-(1H-indol-5-yl)benzamide derivatives have been explored for their potential in visualizing primary breast tumors in vivo through preferential binding to sigma receptors, which are overexpressed on breast cancer cells. A study investigated the use of a new iodobenzamide, specifically designed for sigma receptor scintigraphy, showing promising results in accumulating within breast tumors, suggesting future research directions in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Histone Deacetylase Inhibition in Acute Leukemias Another significant area of research involves benzamide derivatives like MS-275, which exhibit potent histone deacetylase (HDAC) inhibitory activity. A phase 1 trial on MS-275 highlighted its potential in treating advanced acute leukemias, suggesting further investigation, especially in less-advanced disease stages, due to its ability to effectively inhibit HDAC in vivo (Gojo et al., 2007).

HDAC Inhibition in Peripheral T-Cell Lymphoma Chidamide, another benzamide type HDAC inhibitor, has shown efficacy in treating relapsed or refractory peripheral T-cell lymphoma (PTCL). A phase II study demonstrated chidamide's significant single-agent activity and manageable toxicity, providing a new treatment option for PTCL in China (Shi et al., 2015).

Melanin-Binding Benzamide for Metastatic Melanoma Research into melanin-binding benzamides for targeting metastatic melanoma has been conducted, focusing on the novel compound 131I-BA52. This approach leverages the selective uptake and action in tumor tissue, showing specific uptake and retention in melanoma metastases, indicating the potential for radionuclide therapy as a promising treatment strategy for malignant melanoma (Mier et al., 2014).

Safety And Hazards

The safety data sheet for benzamide, a related compound, suggests that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds, such as “N-(1H-indol-5-yl)benzamide”, will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-(1H-indol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAFGYWSIWYMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329745
Record name N-(1H-indol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1H-indol-5-yl)benzamide

CAS RN

6019-39-2
Record name N-(1H-indol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1H-indol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1H-indol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1H-indol-5-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1H-indol-5-yl)benzamide

Citations

For This Compound
22
Citations
A Elkamhawy, HJ Kim, MH Elsherbeny, S Paik… - Bioorganic …, 2021 - Elsevier
Since there is no disease-modifying treatment discovered yet for Parkinson’s disease (PD), there is still a vital need to develop novel selective monoamine oxidase B (MAO-B) inhibitors …
Number of citations: 6 www.sciencedirect.com
A Elkamhawy, NK Oh, NA Gouda, MH Abdellattif… - Metabolites, 2023 - mdpi.com
Antioxidant small molecules can prevent or delay the oxidative damage caused by free radicals. Herein, a structure-based hybridization of two natural antioxidants (caffeic acid and …
Number of citations: 5 www.mdpi.com
S Musella, V di Sarno, T Ciaglia, M Sala… - European journal of …, 2016 - Elsevier
We report the synthesis and antiviral activity of a new family of non-nucleoside antivirals, derived from the indole nucleus. Modifications of this template through Mannich and Friedel-…
Number of citations: 18 www.sciencedirect.com
X Chen, G Wang, AMM Alsayed, Z Du, Y Ma… - European Journal of …, 2021 - Elsevier
A novel series of novel N-substituted (indole or indazole) benzamides were synthesized, and their anti-tumor properties were evaluated. The majority of tested compounds possessed …
Number of citations: 2 www.sciencedirect.com
AA Kazi, VA Chatpalliwar - Current Enzyme Inhibition, 2022 - ingentaconnect.com
Background: Glucokinase (GK) is a cytoplasmic enzyme that metabolizes glucose to glucose- 6-phosphate and supports adjusting blood glucose levels within the normal range in …
Number of citations: 1 www.ingentaconnect.com
X Fan, FH Zhang, RI Al-Safi, LF Zeng, Y Shabaik… - Bioorganic & medicinal …, 2011 - Elsevier
HIV-1 integrase (IN) is a validated therapeutic target for antiviral drug design. However, the emergence of viral strains resistant to clinically studied IN inhibitors demands the discovery …
Number of citations: 66 www.sciencedirect.com
SC Khadse, ND Amnerkar, KS Dighole… - Journal of Molecular …, 2020 - Elsevier
A series of hetero-substituted sulphonamido-benzamide derivatives which can activate glucokinase (GK) were synthesized and screened in-vitro using Human GK activation assay and …
Number of citations: 11 www.sciencedirect.com
AK El-Damasy, JM Oh, HJ Kim, SK Mun… - Bioorganic …, 2023 - Elsevier
A series of new 6-amidocoumarin derivatives, 3a–j, was synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase. All compounds, …
Number of citations: 0 www.sciencedirect.com
L Jing, W Wei, B Meng, F Chantegreil, F Nachon… - Bioorganic …, 2023 - Elsevier
Butyrylcholinesterase is regarded as a promising drug target in advanced Alzheimer’s disease. In order to identify highly selective and potent BuChE inhibitors, a 53-membered …
Number of citations: 4 www.sciencedirect.com
A Elkamhawy, J Woo, NA Gouda, J Kim, H Nada… - Antioxidants, 2021 - mdpi.com
Monoamine oxidase B (MAO-B) metabolizes dopamine and plays an important role in oxidative stress by altering the redox state of neuronal and glial cells. MAO-B inhibitors are a …
Number of citations: 14 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.